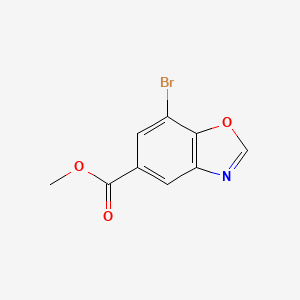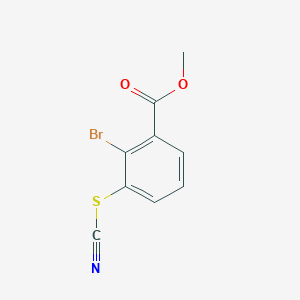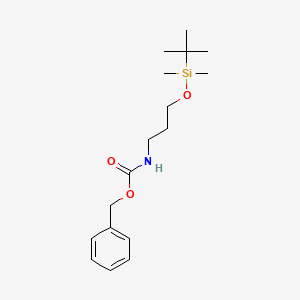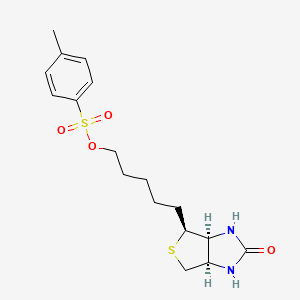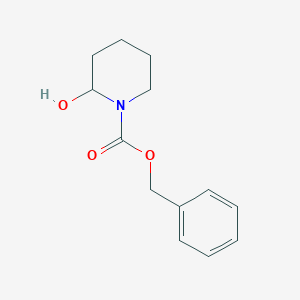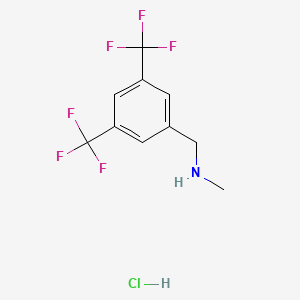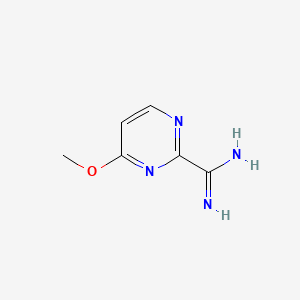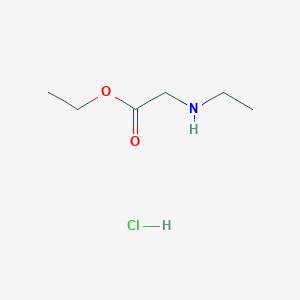
Ethyl 2-(ethylamino)acetate hydrochloride
描述
Ethyl 2-(ethylamino)acetate hydrochloride is an organic compound with the molecular formula C6H14ClNO2. It is a hydrochloride salt of ethyl 2-(ethylamino)acetate, which is a derivative of glycine. This compound is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(ethylamino)acetate hydrochloride can be synthesized through several methods. One common approach involves the reaction of ethyl chloroacetate with ethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, forming ethyl 2-(ethylamino)acetate, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch reactions. The process begins with the preparation of ethyl 2-(ethylamino)acetate, followed by its conversion to the hydrochloride salt. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time.
化学反应分析
Types of Reactions
Ethyl 2-(ethylamino)acetate hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield ethylamine and glycolic acid.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, forming new amine derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Hydrolysis: Typically involves water and either a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.
Major Products Formed
Hydrolysis: Ethylamine and glycolic acid.
Substitution: Various amine derivatives depending on the substituent introduced.
Oxidation and Reduction: Corresponding oxides and amines.
科学研究应用
Ethyl 2-(ethylamino)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of ethyl 2-(ethylamino)acetate hydrochloride involves its interaction with biological molecules through its amine and ester functional groups. These interactions can lead to the modulation of biochemical pathways and enzyme activities. The compound may act as a substrate or inhibitor in enzymatic reactions, affecting cellular processes and metabolic pathways.
相似化合物的比较
Ethyl 2-(ethylamino)acetate hydrochloride can be compared with other similar compounds such as:
Ethyl 2-aminoacetate hydrochloride: Similar structure but lacks the ethyl group on the amino nitrogen.
Ethyl 2-(methylamino)acetate hydrochloride: Contains a methyl group instead of an ethyl group on the amino nitrogen.
Glycine ethyl ester hydrochloride: A simpler ester derivative of glycine.
Uniqueness
The presence of the ethyl group on the amino nitrogen in this compound imparts unique chemical properties and reactivity compared to its analogs. This structural feature can influence its biological activity and suitability for specific applications in research and industry.
属性
IUPAC Name |
ethyl 2-(ethylamino)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-7-5-6(8)9-4-2;/h7H,3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSFZBXLPFKADR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)OCC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine](/img/structure/B8027651.png)
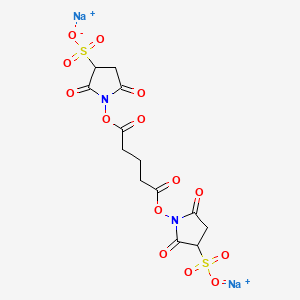
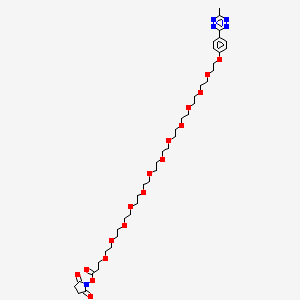
![7-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B8027675.png)
